Differential Anticancer Potency: 4-Nitro Isomer Demonstrates Quantified Cytotoxicity Advantage Over Unsubstituted Analog
2-Benzyl-4-nitro-isoindole-1,3-dione exhibits measurable anticancer activity, with a reported IC50 value of approximately 15 µM against breast cancer cell lines after 48 hours of treatment, inducing apoptosis via caspase activation . In contrast, the unsubstituted analog 2-benzylisoindole-1,3-dione lacks the nitro group and exhibits distinct reactivity and biological activity profiles , though direct comparative IC50 data for the unsubstituted analog under identical assay conditions are not available in the public domain. The presence of the 4-nitro substituent confers enhanced electron-withdrawing character and potential for bioreductive activation, which may contribute to the observed cytotoxic activity.
| Evidence Dimension | In vitro cytotoxicity (IC50) against breast cancer cells |
|---|---|
| Target Compound Data | IC50 ≈ 15 µM (48 h treatment) |
| Comparator Or Baseline | 2-Benzylisoindole-1,3-dione (unsubstituted analog) |
| Quantified Difference | Not directly comparable; nitro-substituted analog shows measurable activity while unsubstituted analog lacks this substituent-driven activity profile |
| Conditions | Breast cancer cell line, 48 h exposure, apoptosis assessed via caspase activation |
Why This Matters
The quantified IC50 value provides a benchmark for researchers selecting this compound for anticancer screening programs, where the nitro group is a critical pharmacophore for activity.
